2-Ethoxycyclohexane-1-carbaldehyde
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Overview
Description
2-Ethoxycyclohexane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with an ethoxy group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with ethyl alcohol in the presence of an acid catalyst to form 2-ethoxycyclohexanone. This intermediate is then subjected to a formylation reaction using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: 2-Ethoxycyclohexane-1-carboxylic acid.
Reduction: 2-Ethoxycyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxycyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxycyclohexane-1-carbaldehyde in chemical reactions involves the reactivity of its functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the ethoxy group can undergo nucleophilic substitution. The cyclohexane ring provides a stable framework that influences the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Methoxycyclohexane-1-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
2-Ethoxycyclohexanone: Lacks the aldehyde group, limiting its use in reactions involving aldehydes.
Uniqueness
2-Ethoxycyclohexane-1-carbaldehyde is unique due to the presence of both an ethoxy group and an aldehyde group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
52428-39-4 |
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Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-ethoxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-11-9-6-4-3-5-8(9)7-10/h7-9H,2-6H2,1H3 |
InChI Key |
FGLFVJKYPZFEKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCCC1C=O |
Origin of Product |
United States |
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